![molecular formula C16H11ClN4OS2 B3006277 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-02-2](/img/structure/B3006277.png)
3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic compound that appears to be derived from a class of compounds that include triazole and thiazole rings. These types of compounds are known for their potential biological activities, including antimicrobial properties . The presence of a chlorophenyl group suggests potential for interaction with various biological targets, while the mercapto (thiol) group could be involved in redox reactions or metal binding.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of mercapto-triazoles with various electrophilic reagents. For example, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation of a mercapto-amino-triazole with aromatic aldehydes in the presence of catalytic p-toluenesulphonic acid . Similarly, the synthesis of 3-{4'-(Chlorobenzyloxy)-phenyl}-4-amino-5-mercapto-1,2,4-triazoles involved treating chlorobenzyloxy-benzoylhydrazines with potassium hydroxide and carbon disulphide, followed by reactions with various reagents to yield triazolo-thiadiazoles and triazolo-thiadiazines .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray crystallography. For instance, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, which revealed its crystallization in the monoclinic class with specific cell parameters and exhibited intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with electrophilic reagents. For example, 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole was transformed into various derivatives through reactions with electrophilic reagents, indicating a broad spectrum of possible chemical modifications . The presence of amino and mercapto groups in these compounds suggests they could undergo nucleophilic substitution reactions or form coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their heterocyclic structure and substituents. The mercapto group is known to impart nucleophilic character and can participate in the formation of metal complexes. The chlorophenyl group can enhance the lipophilicity of the molecule, potentially affecting its biological activity and distribution. The crystalline nature of some derivatives, as evidenced by X-ray crystallography, suggests that these compounds could have well-defined solid-state structures, which might be relevant for their stability and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Chemistry and Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one belongs to a class of heterocyclic compounds that exhibit a range of biological activities due to their structural diversity. These compounds are of significant interest in the field of medicinal chemistry for their potential therapeutic applications.
Benzothiazole and its derivatives, including compounds structurally related to this compound, are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The unique methine center present in the thiazole ring makes benzothiazole derivatives particularly interesting for the development of new drugs and materials (Bhat & Belagali, 2020).
1,2,4-Triazole derivatives, closely related to the triazole component of the compound , are known for their versatility in chemical modeling, offering a wide range of biologically active derivatives. These compounds have been investigated for their potential in addressing various health conditions due to their significant biological activities, such as antimicrobial, antifungal, and anti-inflammatory effects (Ohloblina, 2022).
The chemical synthesis and transformations of benzothiazole derivatives, including the potential for green chemistry applications, highlight the growing interest in these compounds. New methods of synthesis that are environmentally friendly and cost-effective are being developed, focusing on the use of simple reagents and one-pot procedures. This research is driven by the need for new drugs and materials, showcasing the importance of benzothiazole and its derivatives in both medicinal chemistry and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).
Optoelectronic Applications
In addition to biological activities, derivatives of benzothiazole are also being explored for their applications in optoelectronic materials. The incorporation of benzothiazole and related heterocyclic compounds into π-extended conjugated systems is proving valuable for the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research underlines the multifaceted applications of benzothiazole derivatives, extending beyond pharmaceuticals into the realm of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the LasR quorum sensing system in Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, coordinating various behaviors such as biofilm formation and virulence production .
Mode of Action
The compound binds to the active site of the LasR quorum sensing system with a high affinity . This binding inhibits the quorum sensing pathway, disrupting the bacteria’s ability to coordinate their behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound has shown promising quorum-sensing inhibitory activities at concentrations up to1000 μg mL −1 , suggesting it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of the LasR quorum sensing system , disrupting the bacteria’s ability to coordinate their behaviors . This can lead to a reduction in biofilm formation and virulence production, potentially making the bacteria more susceptible to the immune system or other treatments .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability Therefore, the compound’s efficacy may vary depending on the nutrient levels in the environment
Eigenschaften
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-10-4-3-5-11(8-10)21-14(18-19-15(21)23)9-20-12-6-1-2-7-13(12)24-16(20)22/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHFFJHNGIQJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

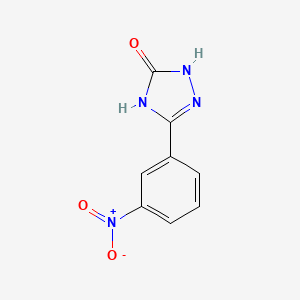
![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)
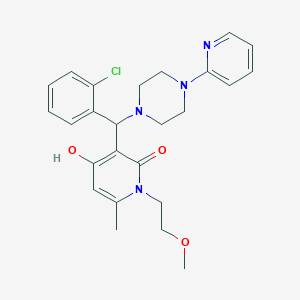

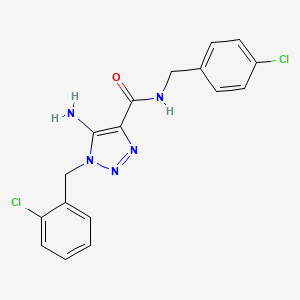
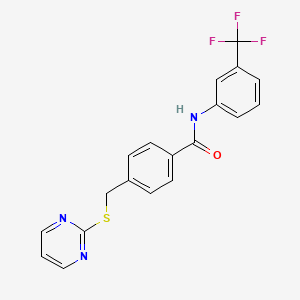
![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
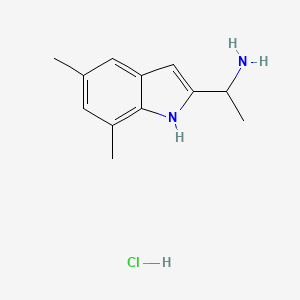
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)

![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)